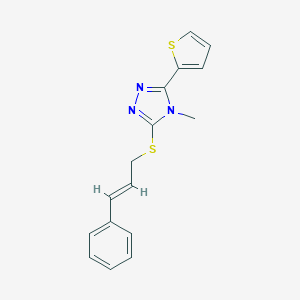![molecular formula C22H18N2O4S2 B383814 8-(4-methoxyphenyl)-11-(4-methylphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione CAS No. 1005096-94-5](/img/structure/B383814.png)
8-(4-methoxyphenyl)-11-(4-methylphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-methoxyphenyl)-6-(4-methylphenyl)-3,4a,7a,8-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d][1,3]thiazole-2,5,7(6H)-trione is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
The synthesis of 8-(4-methoxyphenyl)-6-(4-methylphenyl)-3,4a,7a,8-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d][1,3]thiazole-2,5,7(6H)-trione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrrolo ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the thiopyrano ring: This step involves the formation of the thiopyrano ring through a series of condensation reactions.
Industrial production methods for this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
8-(4-methoxyphenyl)-6-(4-methylphenyl)-3,4a,7a,8-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d][1,3]thiazole-2,5,7(6H)-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-(4-methoxyphenyl)-6-(4-methylphenyl)-3,4a,7a,8-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d][1,3]thiazole-2,5,7(6H)-trione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the field of synthetic organic chemistry.
Wirkmechanismus
The mechanism of action of 8-(4-methoxyphenyl)-6-(4-methylphenyl)-3,4a,7a,8-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d][1,3]thiazole-2,5,7(6H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 8-(4-methoxyphenyl)-6-(4-methylphenyl)-3,4a,7a,8-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d][1,3]thiazole-2,5,7(6H)-trione stands out due to its unique combination of functional groups and structural features. Similar compounds include:
4-(methoxyphenyl)-6-(methylphenyl)-pyrrolo[3,4-d]thiazole: This compound shares some structural similarities but lacks the thiopyrano ring.
6-(4-methoxyphenyl)-8-(4-methylphenyl)-pyrrolo[3’,4’5,6]thiopyrano[2,3-d]thiazole: This compound has a similar core structure but different functional groups.
The uniqueness of 8-(4-methoxyphenyl)-6-(4-methylphenyl)-3,4a,7a,8-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d][1,3]thiazole-2,5,7(6H)-trione lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1005096-94-5 |
|---|---|
Molekularformel |
C22H18N2O4S2 |
Molekulargewicht |
438.5g/mol |
IUPAC-Name |
8-(4-methoxyphenyl)-11-(4-methylphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione |
InChI |
InChI=1S/C22H18N2O4S2/c1-11-3-7-13(8-4-11)24-20(25)16-15(12-5-9-14(28-2)10-6-12)17-19(23-22(27)30-17)29-18(16)21(24)26/h3-10,15-16,18H,1-2H3,(H,23,27) |
InChI-Schlüssel |
OHNHTPFJJGKPLR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C4=C(NC(=O)S4)SC3C2=O)C5=CC=C(C=C5)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C4=C(NC(=O)S4)SC3C2=O)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-dichlorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B383731.png)
![6-bromo-N-(2,3-dichlorophenyl)-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B383733.png)
![(5Z)-2-(4-bromophenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B383734.png)
![6-bromo-4,5,5-trimethyl-N-[3-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B383735.png)
![6-bromo-4,5,5-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B383736.png)

![6-bromo-N-(4-bromophenyl)-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B383742.png)
![2-(3-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B383743.png)
![1-(2,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B383744.png)
![2-(2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B383746.png)
![4-{4-(4-methoxyphenyl)-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B383747.png)
![4-[(4-{[4-(2-Fluorophenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B383749.png)

![2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B383754.png)
